Ethyl 2-Ethynylthiazole-5-carboxylate

Catalog No.
S14234952
CAS No.
M.F
C8H7NO2S
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-Ethynylthiazole-5-carboxylate

Product Name

Ethyl 2-Ethynylthiazole-5-carboxylate

IUPAC Name

ethyl 2-ethynyl-1,3-thiazole-5-carboxylate

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C8H7NO2S/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3

InChI Key

CRAWQMWIRZAETQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C#C

Ethyl 2-Ethynylthiazole-5-carboxylate is a heterocyclic compound characterized by the presence of a thiazole ring, an ethynyl group, and a carboxylate moiety. Its molecular formula is C7H7NO2SC_7H_7NO_2S, and it is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features. The compound exhibits a thiazole ring that contributes to its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry.

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The ethynyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: The carboxylate group can react with amines or alcohols to form amides or esters, respectively.
  • Cycloaddition Reactions: The compound may engage in cycloaddition reactions, particularly with alkenes or alkynes, to form more complex structures.

These reactions allow for the synthesis of diverse derivatives that may exhibit enhanced biological properties.

Ethyl 2-Ethynylthiazole-5-carboxylate has been studied for its biological activities, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of thiazole compounds often demonstrate significant activity against various bacterial strains and cancer cell lines. The presence of the ethynyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In vitro studies have shown that modifications at the thiazole ring can lead to compounds with selective inhibitory effects on specific enzymes or receptors involved in disease pathways, highlighting the importance of structure-activity relationships in drug design.

Several methods have been developed for synthesizing Ethyl 2-Ethynylthiazole-5-carboxylate:

  • One-Pot Synthesis: A method involving the reaction of ethyl acetoacetate with thiourea in the presence of an oxidizing agent such as Oxone has been reported. This approach allows for efficient synthesis with minimal steps .
  • Traditional Methods: Classical synthetic routes often involve multiple steps including the formation of intermediates such as thiazoles followed by functionalization to introduce the ethynyl group .
  • Green Chemistry Approaches: Recent advancements focus on using environmentally friendly solvents and catalysts to enhance yield and reduce waste during synthesis .

Ethyl 2-Ethynylthiazole-5-carboxylate finds applications in several fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Agriculture: Compounds based on thiazole structures are investigated for their efficacy as pesticides or herbicides.
  • Material Science: The compound may also be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving Ethyl 2-Ethynylthiazole-5-carboxylate focus on its binding affinity to various biological targets. Investigations into its interactions with enzymes, receptors, and transport proteins are crucial for understanding its pharmacokinetics and pharmacodynamics. Studies have shown that modifications at the thiazole ring can significantly alter these interactions, leading to variations in biological activity.

Ethyl 2-Ethynylthiazole-5-carboxylate shares structural similarities with several other compounds within the thiazole family. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Methyl 4-methylthiazole-5-carboxylate81569-44-00.97
Ethyl 2-amino-4-methylthiazole-5-carboxylate7210-76-60.88
Ethyl 2-bromo-4-methylthiazole-5-carboxylate22900-83-00.86
Methyl 2-amino-4-methylthiazole-5-carboxylate3829-80-90.86
Ethyl 2-chloro-4-methylthiazole-5-carboxylate7238-62-20.85

These compounds exhibit varying degrees of biological activity and chemical reactivity, influenced by their specific functional groups and structural characteristics. Ethyl 2-Ethynylthiazole-5-carboxylate is unique due to its ethynyl substitution, which may confer distinct properties compared to its analogs.

The exploration of these compounds enhances our understanding of thiazole chemistry and its potential applications in medicinal chemistry and beyond.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

181.01974964 g/mol

Monoisotopic Mass

181.01974964 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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